Mal-PEG2-t-butyl ester is classified as a polyethylene glycol derivative, specifically a maleimide-terminated PEG compound. Its molecular formula is , with a molecular weight of 313.35 g/mol . The compound is commercially available from various suppliers, including AxisPharm and CD Bioparticles, which provide detailed specifications regarding its purity and storage conditions .
The synthesis of Mal-PEG2-t-butyl ester typically involves the following steps:
This synthetic pathway allows for control over the molecular weight and functionalization of the PEG derivative, making it suitable for various applications in bioconjugation.
The molecular structure of Mal-PEG2-t-butyl ester can be described as follows:
The structural representation can be summarized by its SMILES notation: C(COCCN1C(=O)C=CC1=O)OCCC(=O)OC(C)(C)C
, indicating the arrangement of atoms and functional groups within the molecule .
Mal-PEG2-t-butyl ester participates in several important chemical reactions:
These reactions enhance the utility of Mal-PEG2-t-butyl ester in bioconjugation applications.
The mechanism of action for Mal-PEG2-t-butyl ester primarily revolves around its ability to form covalent bonds with thiol groups through the maleimide moiety. Upon encountering a thiol group, the maleimide undergoes a nucleophilic attack by the sulfur atom, leading to the formation of a stable thioether linkage. This reaction is favored due to the electrophilic nature of the maleimide and results in:
Moreover, upon deprotection of the t-butyl ester, further functionalization can occur, expanding its applicability in drug design.
Mal-PEG2-t-butyl ester exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for use in various biochemical applications.
Mal-PEG2-t-butyl ester has diverse applications in scientific research and development:
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3